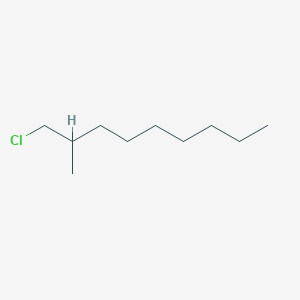

1-Chloro-2-methylnonane

Description

1-Chloro-2-methylnonane is a branched aliphatic chloroalkane with the molecular formula C₁₀H₂₁Cl. It consists of a nine-carbon chain (nonane) substituted with a chlorine atom at the first carbon and a methyl group at the second carbon. This structure places the chlorine on a primary carbon, while the adjacent methyl group introduces steric effects that influence its physical and chemical behavior. The compound is primarily used in organic synthesis as an alkylating agent or intermediate for pharmaceuticals and agrochemicals. Its reactivity is governed by the interplay of the electron-withdrawing chlorine atom and the steric hindrance from the methyl group .

Properties

Molecular Formula |

C10H21Cl |

|---|---|

Molecular Weight |

176.72 g/mol |

IUPAC Name |

1-chloro-2-methylnonane |

InChI |

InChI=1S/C10H21Cl/c1-3-4-5-6-7-8-10(2)9-11/h10H,3-9H2,1-2H3 |

InChI Key |

QNAPZUQLHQPGCQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(C)CCl |

Origin of Product |

United States |

Preparation Methods

1-Chloro-2-methylnonane can be synthesized through several methods. One common approach involves the chlorination of 2-methylnonane using chlorine gas in the presence of a radical initiator such as ultraviolet light or a peroxide. The reaction typically proceeds under controlled conditions to ensure selective chlorination at the desired position.

Industrial production methods may involve the use of more advanced techniques, such as catalytic chlorination, which can offer higher yields and better selectivity. The choice of method depends on the desired scale of production and the specific requirements of the application.

Chemical Reactions Analysis

1-Chloro-2-methylnonane undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and ammonia.

Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can lead to the formation of 2-methylnonene.

Oxidation and Reduction: While less common, oxidation reactions can convert this compound to corresponding alcohols or ketones. Reduction reactions, on the other hand, can remove the chlorine atom, yielding hydrocarbons.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-2-methylnonane has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may exhibit biological activity and are studied for potential therapeutic uses.

Industry: In industrial settings, this compound is used in the production of specialty chemicals and as a solvent or reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-methylnonane in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.

Comparison with Similar Compounds

Key Observations :

- Boiling Points: Branched isomers (e.g., 2-Chloro-2-methylnonane) exhibit lower boiling points than linear analogs (e.g., 1-chlorodecane) due to reduced surface area and weaker van der Waals forces .

- Reactivity: this compound’s primary chlorine favors SN2 mechanisms, but steric hindrance from the adjacent methyl group slows nucleophilic attack compared to linear 1-chlorodecane. In contrast, 2-Chloro-2-methylnonane’s tertiary chlorine favors SN1 pathways, forming stable carbocations .

Functional Group Analogs

Chlorinated Alkenes (e.g., Methallyl Chloride)

Methallyl chloride (3-Chloro-2-methylpropene, CAS 563-47-3) shares a methyl group near the chlorine but features a double bond. Key differences:

- Reactivity: Methallyl chloride undergoes electrophilic addition (e.g., with H₂O or alcohols) due to its unsaturated structure, whereas this compound participates in substitution or elimination reactions .

- Applications: Methallyl chloride is used in polymer production, while this compound serves as a non-polar solvent or synthetic intermediate.

Chlorinated Alcohols (e.g., 1-Chloro-2-methyl-2-propanol)

1-Chloro-2-methyl-2-propanol (CAS 558-42-9) contains a hydroxyl group, making it more polar and reactive.

Biological Activity

1-Chloro-2-methylnonane is an organic compound classified as a chloroalkane, characterized by a chlorine atom attached to the first carbon of a nonane chain, with a methyl group on the second carbon. Its molecular formula is , and it has a molecular weight of 176.72 g/mol. This compound is synthesized primarily through chlorination methods, often involving radical initiators such as ultraviolet light or peroxides to ensure selective chlorination.

| Property | Value |

|---|---|

| Molecular Formula | C10H21Cl |

| Molecular Weight | 176.72 g/mol |

| IUPAC Name | This compound |

| InChI Key | QNAPZUQLHQPGCQ-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCC(C)CCl |

Mutagenicity and Toxicity

Research indicates that this compound exhibits biological activity, particularly in mutagenicity studies. It has been shown to induce gene mutations in various test systems, raising concerns about its potential carcinogenic properties. A study highlighted its ability to cause mutagenic effects in bacterial strains, suggesting that exposure could pose genetic risks to living organisms.

The biological activity of this compound can be attributed to its reactivity as a halogenated compound. The chlorine atom can participate in nucleophilic substitution reactions, potentially leading to the formation of reactive intermediates such as carbocations or radicals. These intermediates may interact with cellular components, causing oxidative stress or DNA damage, which are critical pathways in mutagenesis and carcinogenesis.

Case Studies

- Mutagenicity Testing : In one study, the compound was tested for its mutagenic potential using the Ames test, which assesses the mutation rate in bacteria. Results indicated a significant increase in mutations when exposed to varying concentrations of this compound, suggesting its role as a potential mutagen.

- In Vivo Studies : Animal studies have demonstrated that exposure to this compound can lead to adverse health effects. For instance, Tg.AC mice subjected to oral administration showed an increased frequency of forestomach papillomas, indicating a carcinogenic potential associated with prolonged exposure .

- Environmental Impact : Research on volatile organic compounds (VOCs) has linked halogenated compounds like this compound to respiratory issues and inflammatory responses in lung cells. This highlights the importance of monitoring such compounds in indoor air quality assessments .

Industrial Applications

This compound serves as an important intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its reactivity allows it to be utilized in various chemical processes, including nucleophilic substitutions and eliminations, making it valuable for creating more complex molecules.

Health Implications

Given its mutagenic properties, there are significant health implications associated with exposure to this compound. Regulatory agencies may need to consider stricter guidelines for its use and handling in industrial settings to mitigate risks associated with inhalation or dermal exposure.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.